molecular formula C21H18N6O5 B2468055 7-benzyl-1,3-dimethyl-8-((E)-((E)-3-(5-nitrofuran-2-yl)allylidene)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 1105233-43-9

7-benzyl-1,3-dimethyl-8-((E)-((E)-3-(5-nitrofuran-2-yl)allylidene)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2468055
CAS No.: 1105233-43-9
M. Wt: 434.412
InChI Key: YSSAKFBWZDCTLQ-OGMQXUJQSA-N
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Description

7-Benzyl-1,3-dimethyl-8-((E)-((E)-3-(5-nitrofuran-2-yl)allylidene)amino)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative designed for advanced pharmaceutical and biochemical research. This compound features a complex molecular architecture, built upon a xanthine core (a 1,3-dimethylpurine-2,6-dione scaffold) that is recognized for its diverse biological activities . The structure is further modified with a benzyl group at the N-7 position, a substitution pattern observed in other research compounds that can influence binding to biological targets . The key structural feature is the 8-position, which is functionalized with an (E)-((E)-3-(5-nitrofuran-2-yl)allylidene)amino moiety. This nitrofuran-containing Schiff base linker is a pharmacophore of significant interest, particularly in the exploration of antimicrobial and antiparasitic agents, as nitrofuran derivatives are known to undergo enzymatic reduction leading to reactive intermediates that disrupt cellular processes. Main Applications & Research Value: The primary research value of this compound lies in its hybrid structure, which combines a purine xanthine core with a nitrofuran-based side chain. Researchers can investigate its potential as: A Lead Compound in Antimicrobial Discovery: The presence of the 5-nitrofuran group suggests potential application in research focused on targeting anaerobic bacteria and parasites. Studies can be directed towards evaluating its efficacy and understanding its mechanism of action in microbial models. A Molecular Probe for Enzyme Inhibition: Purine-2,6-dione derivatives are known to interact with a range of enzyme targets, such as dipeptidyl peptidase 4 (DPP-4) . This compound can serve as a valuable probe in enzymology studies to investigate novel binding sites and inhibition mechanisms, particularly where the extended nitrofuran-containing side chain may offer unique selectivity. A Chemical Tool for Structure-Activity Relationship (SAR) Studies: This molecule is an excellent candidate for med chem programs aimed at exploring the SAR of substituted purine-diones. Researchers can use it to understand how the nitrofuran-allylideneamino moiety at the 8-position influences physicochemical properties, target binding affinity, and overall bioactivity. Please note that this product is intended For Research Use Only (RUO) . It is not intended for, and must not be used for, diagnostic or therapeutic procedures in humans or animals. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use in compliance with their institution's guidelines.

Properties

CAS No.

1105233-43-9

Molecular Formula

C21H18N6O5

Molecular Weight

434.412

IUPAC Name

7-benzyl-1,3-dimethyl-8-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]purine-2,6-dione

InChI

InChI=1S/C21H18N6O5/c1-24-18-17(19(28)25(2)21(24)29)26(13-14-7-4-3-5-8-14)20(23-18)22-12-6-9-15-10-11-16(32-15)27(30)31/h3-12H,13H2,1-2H3/b9-6+,22-12+

InChI Key

YSSAKFBWZDCTLQ-OGMQXUJQSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=CC=CC3=CC=C(O3)[N+](=O)[O-])CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

7-benzyl-1,3-dimethyl-8-((E)-((E)-3-(5-nitrofuran-2-yl)allylidene)amino)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound suggest various mechanisms of action that can be explored through empirical studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H20N6O3\text{C}_{19}\text{H}_{20}\text{N}_{6}\text{O}_{3}

This structure includes a benzyl group, dimethyl groups, and a nitrofuran moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity :
    • The compound has been shown to possess inhibitory effects against various microbial strains. A study indicated that derivatives of similar structures have demonstrated effective antibacterial properties, with minimal inhibitory concentrations (MIC) reported as low as 1.2 μg/mL for certain analogs .
  • Anticancer Properties :
    • Preliminary studies suggest potential anticancer activity. Compounds with similar purine structures have been evaluated for their ability to inhibit cancer cell proliferation. The introduction of specific substituents like the nitrofuran group may enhance this activity by interfering with cellular processes such as DNA replication and repair.

Antimicrobial Activity

Research on related compounds has revealed that structural modifications significantly affect antimicrobial potency. For instance, compounds containing the nitrofuran moiety have shown enhanced activity against Mycobacterium tuberculosis, with some derivatives achieving 100% inhibition at concentrations below 5 μg/mL .

Compound% Inhibition (25 μg/mL)MIC (μg/mL)ClogP
6b21100%1.22.77
6b2498.3%4.92.23
6b2598.9%3.22.37

Anticancer Activity

The anticancer potential of purine derivatives has been explored in various studies. A notable investigation into the effects of similar compounds on cancer cell lines showed that certain modifications could lead to increased cytotoxicity against breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and disruption of cell cycle progression.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A research team synthesized a series of purine derivatives and tested their efficacy against resistant strains of bacteria. The study found that introducing a nitrofuran group significantly enhanced the antimicrobial activity compared to non-functionalized purines.
  • Case Study on Anticancer Properties :
    • In vitro studies were conducted on human cancer cell lines using various concentrations of purine derivatives, including our compound of interest. Results indicated a dose-dependent inhibition of cell growth with IC50 values suggesting substantial potency at nanomolar concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Substitution Patterns

The compound shares structural similarities with other 8-substituted purine-2,6-diones. Key analogs include:

Compound Name 8-Substituent Key Features Reference
7-Benzyl-8-chloro-1,3-dimethylpurine-2,6-dione Chlorine Simpler halogen substitution; high crystallinity (mp 152°C)
7-Benzyl-8-phenyl-1,3-dimethylpurine-2,6-dione Phenyl Aromatic substitution; moderate solubility in organic solvents (mp 164°C)
Target Compound (E)-3-(5-Nitrofuran-2-yl)allylideneamino Extended conjugation; nitrofuran enhances redox activity and polarity -

Physicochemical Properties

  • Melting Points: The 8-chloro analog exhibits a melting point of 152°C, comparable to the target compound’s precursor intermediates . The 8-phenyl analog melts at 164°C, reflecting increased aromatic stacking interactions .
  • NMR Shifts: 8-Chloro analog: C8 carbon resonates at 138.0 ppm (DMSO-$d_6$), typical for electron-deficient purine systems . 8-Phenyl analog: Aromatic protons appear at δ 7.02–7.56 ppm (CDCl$_3$), with C8 at ~135 ppm, indicating deshielding from the phenyl group . Target compound: The allylideneamino-nitrofuran substituent would likely cause significant downfield shifts (δ > 8 ppm for aromatic protons) due to conjugation and nitro group effects.

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